Cas no 691364-98-4 ((3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid)

(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- (3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid
- (3R,4S)-4-amino-1-λ<sup>1</sup>-oxidanyl-2,2,6,6-tetramethylpiperidine-3-carboxylic acid
- A-TOAC
- [(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl
- 691364-98-4
- CID 21860730
- DTXSID90618936
-
- インチ: InChI=1S/C10H19N2O3/c1-9(2)5-6(11)7(8(13)14)10(3,4)12(9)15/h6-7H,5,11H2,1-4H3,(H,13,14)/t6-,7-/m0/s1
- InChIKey: WMLWKMCEFYZLTC-BQBZGAKWSA-N
- ほほえんだ: CC1(CC(C(C(N1[O])(C)C)C(=O)O)N)C
計算された属性
- せいみつぶんしりょう: 215.14000
- どういたいしつりょう: 215.13956747g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.6Ų
- 疎水性パラメータ計算基準値(XlogP): -1.9
じっけんとくせい
- PSA: 66.56000
- LogP: 1.26110
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A618885-50mg |
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid |
691364-98-4 | 50mg |
$ 1372.00 | 2023-04-19 | ||
TRC | A618885-5mg |
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid |
691364-98-4 | 5mg |
$ 178.00 | 2023-04-19 |
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid 関連文献
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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10. Augmentation of air cathode microbial fuel cell performance using wild type Klebsiella variicolaM. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acidに関する追加情報
Comprehensive Overview of (3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid (CAS No. 691364-98-4)
The compound (3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid (CAS No. 691364-98-4) is a highly specialized nitroxide derivative with significant applications in the fields of biochemistry, radical chemistry, and material science. Its unique structural features, including the tetramethylpiperidine backbone and carboxylic acid functionality, make it a valuable tool for researchers investigating oxidative stress, free radical scavenging, and spin labeling techniques. The compound's chiral centers at the 3S,4S and 3R,4R positions further enhance its utility in stereospecific reactions and asymmetric synthesis.
In recent years, the demand for nitroxide-based compounds like 691364-98-4 has surged due to their role in antioxidant research and bioimaging. Scientists are particularly interested in its potential to mitigate reactive oxygen species (ROS), a topic gaining traction in aging research and neurodegenerative disease studies. The compound's stable free radical nature allows it to serve as a spin probe in electron paramagnetic resonance (EPR) spectroscopy, a technique widely used to study protein dynamics and membrane interactions.
The synthesis of (3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid involves sophisticated stereocontrolled reactions to achieve the desired enantiomeric purity. This precision is critical for applications in pharmaceutical intermediates and catalysis, where even minor impurities can affect performance. The compound's water solubility, conferred by its carboxylate group, expands its usability in aqueous systems, distinguishing it from other lipophilic nitroxides.
From an industrial perspective, CAS 691364-98-4 is gaining attention in the development of advanced polymers and smart materials. Its ability to participate in radical polymerization processes makes it a candidate for creating self-healing coatings and stimuli-responsive hydrogels. These applications align with current trends in sustainable materials and green chemistry, addressing frequent search queries about eco-friendly additives and biocompatible polymers.
Quality control of 691364-98-4 requires advanced analytical techniques such as HPLC, mass spectrometry, and chiral chromatography to verify its stereochemical integrity. Researchers often inquire about proper storage conditions (typically under inert atmosphere at low temperatures) and handling protocols to maintain its radical stability. These practical considerations are crucial for reproducibility in experimental settings.
Future research directions for this compound may explore its therapeutic potential as a neuroprotective agent or its integration into nanotechnology platforms. The intersection of nitroxide chemistry with emerging fields like theranostics and precision medicine offers exciting possibilities. As the scientific community continues to investigate redox-active molecules, (3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid remains a compound of significant interest with untapped potential.
691364-98-4 ((3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid) 関連製品
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